molecular formula C19H17ClN2O3S B2406830 (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 314246-57-6

(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2406830
CAS No.: 314246-57-6
M. Wt: 388.87
InChI Key: NYZXZUQZMLXOLI-ZROIWOOFSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, kinetics, and the various factors affecting the rate of reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted or calculated using various software .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

A study focused on the synthesis and evaluation of novel compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, for antioxidant and anti-inflammatory activities. The research revealed that compounds with phenolic substitution showed greater antioxidant activity. Selected compounds exhibited significant anti-inflammatory activity, comparable to the standard drug diclofenac (K. Madhavi & G. Sreeramya, 2017).

Structural Analysis

Another study performed a single crystal X-ray structure analysis of related compounds, emphasizing the importance of molecular geometries and intermolecular interactions in these compounds (A. Ramazani et al., 2019).

Antimicrobial Evaluation

Research on the antimicrobial activity of related ethyl carboxylate compounds was conducted, demonstrating the potential of these compounds in medical and pharmaceutical applications (YN Spoorthy et al., 2021).

Anti-Rheumatic Potential

A study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes showed significant antioxidant, analgesic, and anti-rheumatic effects, highlighting the therapeutic potential of these compounds in rheumatology (Y. Sherif & N. Hosny, 2014).

Application in Dyeing Polyester Fibres

A novel application of thiophene derivatives for dyeing polyester fibers was explored, demonstrating the versatility of these compounds in industrial applications (O. Iyun et al., 2015).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound. Material Safety Data Sheets (MSDS) are often referenced for this information .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and possible modifications to the compound that could be beneficial .

Properties

IUPAC Name

ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-5-7-15(20)8-6-13/h5-9H,4H2,1-3H3,(H,22,23)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZXZUQZMLXOLI-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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